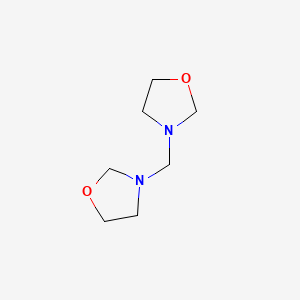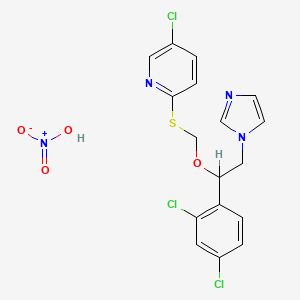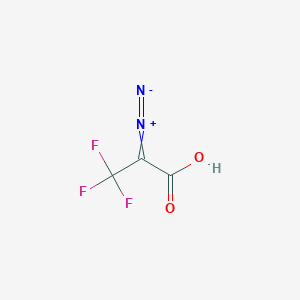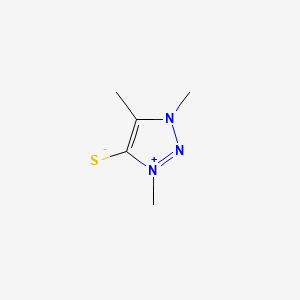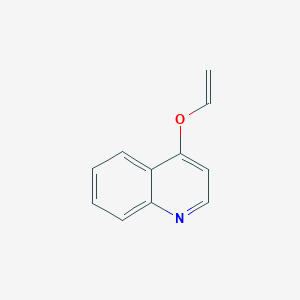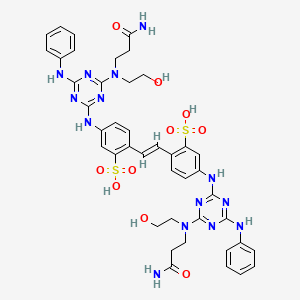![molecular formula C9H16O3 B14464297 Methyl [(2R,6R)-6-methyloxan-2-yl]acetate CAS No. 69493-12-5](/img/structure/B14464297.png)
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be synthesized through the esterification of the corresponding alcohol and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acetic acid.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Alcohol and acetic acid.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl [(2R,6R)-6-methyloxan-2-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be compared with other esters such as ethyl acetate and isopentyl acetate. While all these compounds share the ester functional group, their unique structures impart different physical and chemical properties. For example, isopentyl acetate is known for its banana-like odor, whereas this compound has a distinct fragrance due to its oxane ring structure.
List of Similar Compounds
- Ethyl acetate
- Isopentyl acetate
- Methyl butanoate
- Propyl acetate
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Eigenschaften
CAS-Nummer |
69493-12-5 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 2-[(2R,6R)-6-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-8(12-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
MTOWUBNDZFQOBJ-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](O1)CC(=O)OC |
Kanonische SMILES |
CC1CCCC(O1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


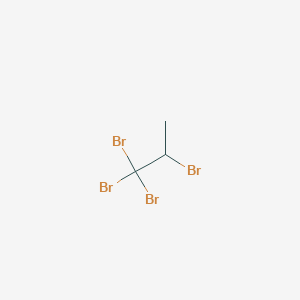
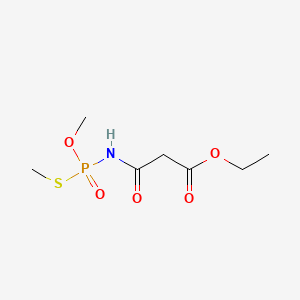

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)


